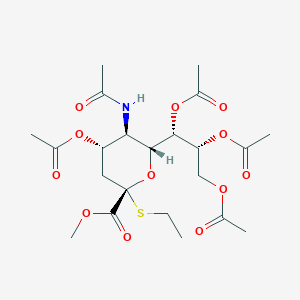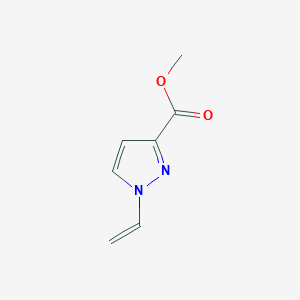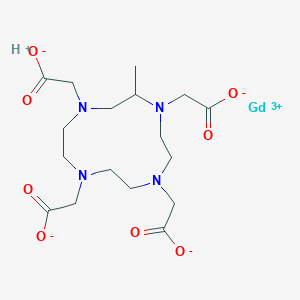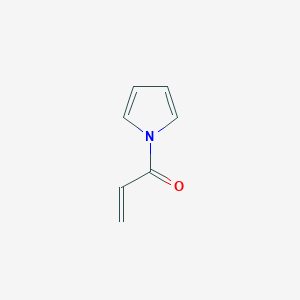![molecular formula C7H11NO2 B054867 (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde CAS No. 120529-80-8](/img/structure/B54867.png)
(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of applications, including drug discovery and development, as well as in the study of various biochemical and physiological processes.
Mechanism Of Action
The exact mechanism of action of (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is not yet fully understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity and leading to a variety of physiological and biochemical effects.
Biochemical And Physiological Effects
Studies have shown that (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde can have a variety of biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of using (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde in lab experiments is its unique structure and potential for use in a variety of applications. However, there are also some limitations to its use, including the potential for toxicity and the need for careful handling and storage.
Future Directions
There are a number of potential future directions for research involving (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde. One area of particular interest is in the development of new drugs and therapies based on its unique structure and potential for modulating various signaling pathways. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a variety of scientific fields.
Synthesis Methods
The synthesis of (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde can be achieved through a number of different methods, including the use of various reagents and catalysts. One commonly used method involves the reaction of a substituted oxazoline with an aldehyde in the presence of a Lewis acid catalyst. This method has been shown to be highly effective in producing high yields of the desired compound.
Scientific Research Applications
The unique structure of (2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has led to its use in a variety of scientific research applications. One area of particular interest is in the study of various biochemical and physiological processes, including the regulation of gene expression and the modulation of various signaling pathways.
properties
CAS RN |
120529-80-8 |
|---|---|
Product Name |
(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde |
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S,3aR)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c9-5-7-4-6-2-1-3-8(6)10-7/h5-7H,1-4H2/t6-,7+/m1/s1 |
InChI Key |
AYSYNORIIRYEHP-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](ON2C1)C=O |
SMILES |
C1CC2CC(ON2C1)C=O |
Canonical SMILES |
C1CC2CC(ON2C1)C=O |
synonyms |
Pyrrolo[1,2-b]isoxazole-2-carboxaldehyde, hexahydro-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)





